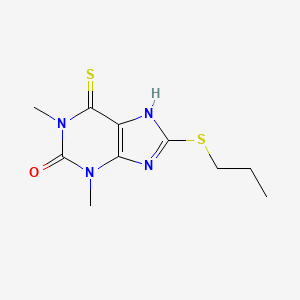
Theophylline, 8-propylthio-6-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-propylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of propylthio and thio groups to theophylline modifies its chemical properties and potentially its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The propylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Wirkmechanismus
Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Adenosine Receptor Blockade: Blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Activates histone deacetylase, which can reduce the expression of inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, used to treat respiratory diseases.
Theobromine: Another methylxanthine with similar pharmacological effects.
Caffeine: A well-known stimulant with similar chemical structure and effects .
Uniqueness
Theophylline, 8-propylthio-6-thio- is unique due to the presence of both propylthio and thio groups, which can alter its chemical and biological properties compared to other methylxanthines. These modifications can potentially enhance its therapeutic effects and reduce side effects .
Eigenschaften
CAS-Nummer |
6493-28-3 |
|---|---|
Molekularformel |
C10H14N4OS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZNLJVMLTVLQCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


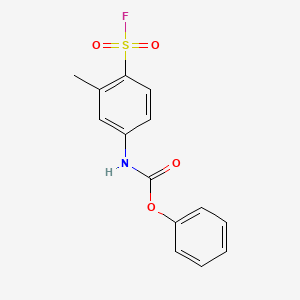

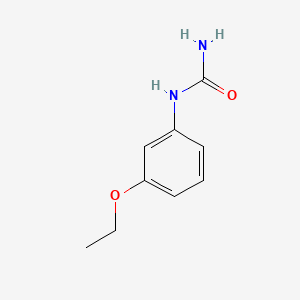
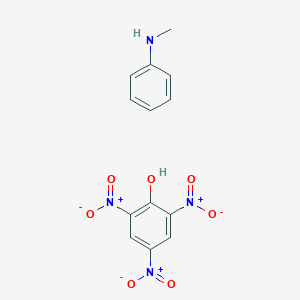


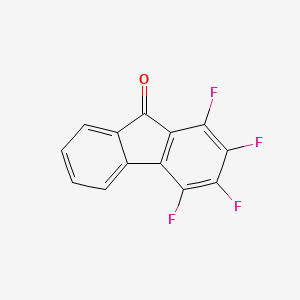
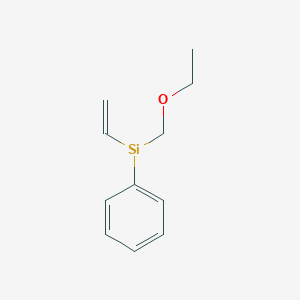
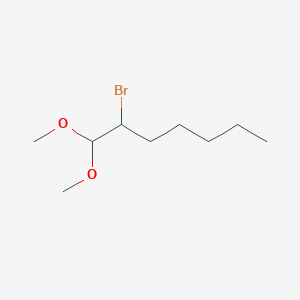
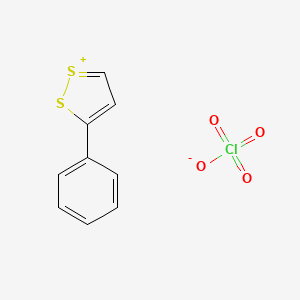
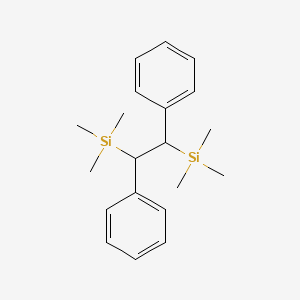
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
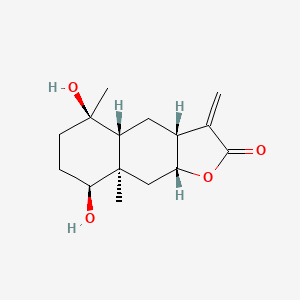
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)
